GRC-17536
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRC-17536; GRC 17536; GRC17536. |
Origin of Product |
United States |
Discovery and Preclinical Investigative Trajectory of Grc 17536
Methodologies for Novel Chemical Entity Identification in Target-Based Drug Discovery
The discovery of a novel chemical entity such as GRC-17536 is a systematic process that begins with the identification of a promising molecular target, in this case, the TRPA1 ion channel. Target-based drug discovery relies on a deep understanding of the biological mechanisms underlying a disease state to identify specific proteins or pathways that can be modulated by a therapeutic agent.
High-Throughput Screening (HTS) Strategies for TRPA1 Ligand Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. In the quest for TRPA1 antagonists, various HTS strategies are employed to identify initial "hits." These assays are typically cell-based and are designed to measure the inhibition of TRPA1 channel activation.
Commonly, these screens utilize recombinant cell lines that stably or transiently express the human TRPA1 channel. Activation of the channel is induced by a known agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde (B126680), and the resulting intracellular calcium influx is measured using a fluorescent indicator. Compounds that reduce this calcium signal are flagged as potential TRPA1 antagonists.
Table 1: Common High-Throughput Screening Formats for TRPA1 Antagonists
| Assay Type | Principle | Readout | Throughput |
| FLIPR Calcium Assay | Measures changes in intracellular calcium using a fluorescent dye. | Fluorescence Intensity | High |
| Membrane Potential Assay | Detects changes in cell membrane potential upon ion channel activation. | Fluorescence Intensity | High |
| Automated Patch Clamp | Directly measures ion channel currents. | Electrical Current | Medium |
While the specific HTS campaign that identified the initial scaffold for this compound has not been publicly detailed, it would have undoubtedly involved one of these high-throughput methodologies to screen a diverse chemical library for inhibitory activity against the TRPA1 channel.
Hit Validation and Initial Characterization Approaches
Following the primary HTS, a crucial step is the validation and initial characterization of the identified "hits" to eliminate false positives and prioritize the most promising compounds for further development. This multi-step process involves a series of secondary assays to confirm the activity and selectivity of the initial findings.
The hit validation process for a potential TRPA1 antagonist like the precursors to this compound would typically involve:
Confirmation of Activity: Re-testing the primary hits in the original HTS assay to confirm their inhibitory effect.
Dose-Response Curves: Generating concentration-response curves to determine the potency (e.g., IC50 value) of the active compounds. This compound is reported to have an IC50 value of less than 10 nM.
Selectivity Profiling: Screening the validated hits against other related ion channels (e.g., other TRP family members) and a panel of other receptors, enzymes, and ion channels to assess their selectivity. This compound has demonstrated high selectivity, with over 1000-fold greater activity for TRPA1 compared to other TRP channels. blogspot.com
Mechanism of Action Studies: Preliminary experiments to understand how the compound inhibits the TRPA1 channel (e.g., competitive vs. non-competitive antagonism).
Triage based on Physicochemical Properties: Evaluating properties such as solubility, permeability, and metabolic stability to identify compounds with favorable drug-like characteristics.
Early-Stage Lead Optimization Principles Applied to TRPA1 Antagonists
Once a validated hit with a promising biological and chemical profile is identified, the process of lead optimization begins. This iterative cycle of chemical synthesis and biological testing aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit to generate a clinical candidate.
Iterative Synthesis and Preliminary Biological Evaluation for this compound Precursors
The lead optimization phase for a compound like this compound involves the systematic chemical modification of the initial hit scaffold. Medicinal chemists synthesize a series of analogues, making targeted changes to different parts of the molecule to explore the structure-activity relationship (SAR). The goal is to understand how different chemical modifications impact the compound's biological activity and properties.
For each newly synthesized analogue, a suite of in vitro and sometimes in vivo assays is performed to evaluate its:
Potency: Determination of the IC50 value against the TRPA1 channel.
Selectivity: Assessment of activity against a panel of off-target proteins.
Metabolic Stability: Measurement of the compound's stability in the presence of liver microsomes or hepatocytes.
Permeability: Evaluation of the compound's ability to cross cell membranes, often using Caco-2 cell assays.
Solubility: Measurement of the compound's solubility in aqueous solutions.
The data from these assays guide the design of the next round of analogues in a continuous feedback loop. While specific details of the iterative synthesis for this compound precursors are proprietary, this systematic approach would have been employed to refine its molecular structure and achieve the desired profile of a potent, selective, and orally bioavailable drug candidate. One publication mentions that Glenmark proprietary TRPA1 antagonists, including this compound, were synthesized in-house by their discovery chemistry group. nih.govplos.org
Challenges in Optimizing TRPA1 Antagonist Chemotypes for Research Applications
The development of TRPA1 antagonists has been met with several challenges that researchers have had to overcome. These hurdles can impact the translation of promising preclinical candidates into effective therapeutics.
One significant challenge is the species-dependent variation in the TRPA1 channel. Differences in the amino acid sequence of the channel between humans and preclinical animal models can lead to discrepancies in compound potency and pharmacology. This can make it difficult to predict the efficacy of a compound in humans based on animal data.
Another common issue is achieving favorable pharmacokinetic properties. Many early TRPA1 antagonists suffered from poor oral bioavailability, rapid metabolism, or off-target effects, limiting their clinical utility. For instance, a key issue in the progression of TRPA1 programs is the identification of high-quality orally bioavailable molecules, as many published ligands are not suitable for clinical progression due to low lipophilic efficiency and/or poor absorption, distribution, metabolism, and excretion properties. nih.gov
The successful development of this compound to the clinical trial stage suggests that Glenmark's discovery program was able to navigate these challenges, likely through extensive medicinal chemistry efforts to optimize its chemotype for potency, selectivity, and drug-like properties. Preclinical studies have demonstrated its effectiveness in animal models of neuropathic and inflammatory pain. prnewswire.comclinicalleader.com
Table 2: Key Preclinical Findings for this compound
| Parameter | Finding | Reference |
| Potency (IC50) | < 10 nM | blogspot.com |
| Selectivity | >1000-fold selective over other TRP channels | blogspot.com |
| Preclinical Efficacy | Demonstrated effectiveness in animal models of neuropathic and inflammatory pain, including diabetic peripheral neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain. | dimabio.comprnewswire.comclinicalleader.com |
| Respiratory Models | Showed promising effects on airway inflammation, bronchoconstriction, and cough in in vivo models. | blogspot.com |
Compound Names Mentioned
Molecular Pharmacology of Grc 17536 at the Trpa1 Receptor
Mechanism of TRPA1 Channel Antagonism by GRC-17536
This compound functions as a TRPA1 antagonist, primarily by inhibiting the ion flux through the channel, thereby preventing the downstream signaling associated with TRPA1 activation.
Modulation of Agonist-Induced Ion Flux through TRPA1 (e.g., Ca2+ Influx Inhibition)
This compound effectively inhibits the calcium ion (Ca2+) influx induced by various TRPA1 agonists. Studies have demonstrated that this compound concentration-dependently decreases Ca2+ influx in TRPA1-expressing cells, including human lung fibroblasts (CCD19-Lu), human alveolar adenocarcinoma cells (A549), and Chinese hamster ovary cells stably expressing human TRPA1 (hTRPA1/CHO) nih.gov. The half-maximal inhibitory concentration (IC50) values for this compound against citric acid-induced Ca2+ influx are notably in the nanomolar range: 8.2 nM in CCD19-Lu cells, 5.0 nM in A549 cells, and 4.6 nM in hTRPA1/CHO cells.
Beyond citric acid, this compound also inhibits Ca2+ flux enhanced by ligands of Toll-like Receptor 4 (TLR4), TLR7, and TLR8, specifically lipopolysaccharide (LPS), loxoribine, and ssRNA40, respectively. In hTRPA1/CHO cells, this compound (at 10 nM and 1 µM) inhibited LPS + AITC, Loxoribine + AITC, and ssRNA40 + AITC induced 45Ca2+ uptake by 51.3% & 98.4%, 56.6% & 98.6%, and 63.0% & 96.1%, respectively. Similar inhibition patterns were observed in A549 cells nih.gov. This broad inhibitory action against diverse TRPA1 activators underscores its robust antagonistic properties.
Table 1: this compound Inhibition of Agonist-Induced Ca2+ Influx in TRPA1 Expressing Cells
| Cell Type | Agonist | This compound IC50 (nM) |
| CCD19-Lu | Citric Acid | 8.2 |
| A549 | Citric Acid | 5.0 |
| hTRPA1/CHO | Citric Acid | 4.6 |
Table 2: this compound Inhibition of TLR Ligand-Enhanced 45Ca2+ Uptake in hTRPA1/CHO Cells
| TLR Ligand Combination | This compound Inhibition at 10 nM (%) | This compound Inhibition at 1 µM (%) |
| LPS + AITC | 51.3 | 98.4 |
| Loxoribine + AITC | 56.6 | 98.6 |
| ssRNA40 + AITC | 63.0 | 96.1 |
Differentiation from Direct Pore Blockage vs. Allosteric Modulation in Research Models
While the precise molecular mechanism of this compound's interaction with TRPA1 is not fully disclosed due to its undisclosed structure, available research indicates that small compounds like this compound have been shown to directly block the TRPA1 channel by targeting its pore. TRPA1 inhibitors generally function by binding to the channel in ways that block its activation, either through mechanisms involving non-covalent ligand binding or by preventing electrophilic modifications. Non-electrophilic agonists, for instance, are known to interact with specific binding pockets located within the transmembrane or cytoplasmic regions of the TRPA1 channel. Given that this compound is a non-electrophilic antagonist, its action likely involves such non-covalent interactions, potentially at the pore or other critical binding sites that prevent channel opening or ion passage.
Receptor Binding Kinetics and Interaction Dynamics
The interaction dynamics of this compound with TRPA1 and its selectivity profile are crucial for understanding its therapeutic potential and minimizing off-target effects.
In Vitro Selectivity Profiling of this compound Against Other TRP Channels (e.g., TRPV1, TRPV3)
This compound exhibits high selectivity for the TRPA1 channel over other members of the Transient Receptor Potential (TRP) family. In in vitro selectivity profiling, this compound showed no significant activity against TRPV1, TRPV3, TRPV4, and TRPM8 at a concentration of 1 µM nih.gov. This indicates a favorable selectivity window, reducing the likelihood of unintended modulation of other TRP channels that are involved in diverse physiological functions. For example, a potent and selective TRPV1 antagonist, GRC 6211, failed to inhibit citric acid-mediated Ca2+ influx, further confirming the specificity of this compound for TRPA1.
Table 3: In Vitro TRP Selectivity Profile of this compound
| TRP Channel | % Inhibition at 1 µM |
| TRPV1 | 5.6 |
| TRPV3 | 27.3 |
| TRPV4 | 8.2 |
| TRPM8 | 8.6 |
Note: Percent inhibition values are indicative of minimal activity at 1 µM, supporting high selectivity for TRPA1. nih.gov
Assessment of this compound Specificity Against a Broad Panel of Non-TRP Molecular Targets in Research Assays
Beyond its selectivity within the TRP family, this compound has been assessed for its specificity against a wide array of non-TRP molecular targets. Research indicates that this compound demonstrates more than 1000-fold selectivity over a large panel of G protein-coupled receptors (GPCRs), enzymes, and other ion channels. This extensive specificity profiling suggests that this compound is highly targeted to TRPA1, minimizing potential off-target effects and contributing to a cleaner pharmacological profile.
Molecular Determinants of this compound–TRPA1 Interaction
The precise molecular determinants governing the interaction between this compound and the TRPA1 channel are not fully elucidated, as the chemical structure of this compound remains undisclosed. However, general insights into TRPA1 antagonist binding mechanisms provide a framework for understanding this interaction.
TRPA1 is a homotetrameric non-selective cation channel with six transmembrane helices (S1-S6) and extensive N- and C-terminal cytoplasmic domains. The channel's activation can occur through various mechanisms, including covalent modification of cysteine or lysine (B10760008) residues located in the N-terminal ankyrin repeats by electrophilic agonists, or through non-covalent interactions with specific binding pockets for non-electrophilic ligands. Antagonists, like this compound, are thought to bind to sites within the channel that prevent its activation or ion conduction. These binding sites for non-covalent ligands are typically found in the pore domain or at the interface between the voltage sensor-like domain (VSLD), the pore, and cytoplasmic domains. The TRP-like domain within TRPA1, in proximity to the pre-S1 region and the S4–S5 linker, is also implicated in allosteric modulation of channel gating. While the exact residues or domains this compound interacts with are not specified, its potent and selective antagonism suggests a high-affinity interaction with a critical functional region of the TRPA1 channel, consistent with either direct pore blockade or an allosteric mechanism that prevents conformational changes necessary for channel opening.
Identification of Key Amino Acid Residues Involved in Ligand Binding (e.g., Ankyrin Repeat Six)
The TRPA1 channel is characterized by an extensive N-terminal intracellular region containing multiple ankyrin repeat domains, typically 14 in humans. nih.gov While electrophilic TRPA1 agonists are known to bind covalently to cysteine and lysine residues, particularly C633 and C856s within the N-terminal domain, this compound functions as a non-electrophilic antagonist. nih.gov
Research into the binding characteristics of TRPA1 antagonists, including this compound, has localized the site of interaction to ankyrin repeat #6, situated within the distal N-terminal region of the TRPA1 channel. nih.gov Computational modeling and subsequent mutagenesis studies have been instrumental in identifying specific amino acid residues critical for the activity of human TRPA1 antagonists. Three such residues in human TRPA1 have been confirmed: Glycine 238 (G238), Asparagine 249 (N249), and Lysine 270 (K270). nih.gov These findings collectively define a distinct small molecule interaction region on TRPA1 that is crucial for antagonist binding and the modulation of channel gating. nih.gov Further studies have also indicated the involvement of other residues, such as Asn855, in the molecular determinants of TRPA1 antagonists.
The precise interaction of this compound with these residues helps stabilize the closed state of the TRPA1 channel, thereby preventing the influx of cations, particularly calcium, into cells. nih.gov This mechanism is central to its inhibitory action.
Table 1: Key Amino Acid Residues Involved in Human TRPA1 Antagonist Binding
| Amino Acid Residue | Location/Domain | Role in Binding | Reference |
| Glycine 238 (G238) | Ankyrin Repeat #6 | Critical for antagonist activity | nih.gov |
| Asparagine 249 (N249) | Ankyrin Repeat #6 | Critical for antagonist activity | nih.gov |
| Lysine 270 (K270) | Ankyrin Repeat #6 | Critical for antagonist activity | nih.gov |
| Asparagine 855 (Asn855) | Not specified (intracellular) | Involved in antagonist molecular determinants |
Role of Species Orthologs in Understanding this compound Binding Characteristics
TRPA1 is expressed across a wide range of living organisms, but its protein structure can exhibit species-specific variations in amino acid composition. For instance, rat TRPA1 contains 1125 amino acid residues, while mouse TRPA1 has 1115. These differences can profoundly influence the pharmacological profiles of compounds, leading to species-specific effects. Examples include certain thioamines and caffeine, which demonstrate varied actions across different species' TRPA1 orthologs. Similarly, some general anesthetics like propofol (B549288) inhibit rodent TRPA1 but not human TRPA1, highlighting the importance of studying orthologs.
Understanding these species-specific nuances is critical for the translational success of TRPA1 antagonists like this compound. Comparative mutagenesis studies have shown that even a single amino acid residue can significantly alter drug binding, underscoring the need for a detailed molecular understanding. nih.gov
This compound has demonstrated potent inhibitory activity across different experimental models, including those utilizing human and guinea pig TRPA1. In cell-based assays using human TRPA1 (hTRPA1/CHO cells), this compound effectively inhibited citric acid-induced Ca²⁺ influx with an IC₅₀ value of 8.2 nM. This potency was consistent with its activity against other TRPA1 agonists like AITC (allyl isothiocyanate) in A549 and CCD19-Lu cells, where IC₅₀ values were reported as 2.06 nM and 2.71 nM, respectively.
Furthermore, in in vivo studies, this compound significantly inhibited citric acid-induced cough responses in guinea pigs. Treatment with this compound resulted in 79% and 89% inhibition of cough at doses of 60 mg/kg and 100 mg/kg, respectively, compared to vehicle-treated animals. These findings indicate that this compound maintains its antagonistic efficacy across different species, despite potential variations in TRPA1 orthologs, suggesting a conserved binding mechanism or a binding site that is less affected by common species-specific amino acid differences.
Table 2: this compound Potency and Efficacy Across Species and Models
| Model/Species | Agonist | Assay Type | IC₅₀ (nM) / Inhibition (%) | Reference |
| hTRPA1/CHO cells | Citric Acid | Ca²⁺ influx inhibition | 8.2 nM | |
| A549 cells | AITC | Ca²⁺ influx inhibition | 2.06 nM | |
| CCD19-Lu cells | AITC | Ca²⁺ influx inhibition | 2.71 nM | |
| Guinea pigs | Citric Acid | Cough response inhibition | 79% (60 mg/kg), 89% (100 mg/kg) |
In Vitro Cellular and Biochemical Characterization of Grc 17536 Activity
Functional Assays for TRPA1 Antagonism in Cultured Cell Systems
GRC-17536's antagonistic effects on TRPA1 have been rigorously evaluated using various functional assays in both recombinant and endogenously TRPA1-expressing cell systems. These assays primarily focus on quantifying the inhibition of TRPA1-mediated ion influx, a hallmark of channel activation.
Calcium imaging and fluorometric plate-based assays are pivotal tools for assessing TRPA1 activity by measuring changes in intracellular calcium (Ca²⁺) levels upon channel activation. This compound has consistently demonstrated its ability to inhibit agonist-induced Ca²⁺ influx in a concentration-dependent manner across diverse cell lines.
Studies have utilized TRPA1-overexpressing human embryonic kidney (HEK-293) cells, human lung fibroblast cells (CCD19-Lu), and human pulmonary alveolar epithelial cell lines (A549) idrblab.netnih.govresearchgate.netprobechem.commedkoo.comwikipedia.orgbohrium.com. Common TRPA1 agonists employed in these assays include Allyl Isothiocyanate (AITC), crotonaldehyde (B89634), acrolein, citric acid, 4-hydroxynonenal (B163490) (4-HNE), and zinc idrblab.netnih.govresearchgate.netprobechem.comwikipedia.org. The inhibition of Ca²⁺ influx by this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) values. For instance, this compound inhibited citric acid-induced Ca²⁺ influx with IC₅₀ values of 8.2 nM in CCD19-Lu cells, 5.0 nM in A549 cells, and 4.6 nM in hTRPA1/CHO cells probechem.comwikipedia.orgbohrium.com. When AITC was used as an agonist, the IC₅₀ values were reported as 2.06 nM in A549 cells and 2.71 nM in CCD19-Lu cells bohrium.com. These assays often employ fluorescent dyes such as Fluo-4 and Fura-2 to detect changes in cellular fluorescence indicative of Ca²⁺ influx idrblab.net. The selectivity of this compound as a TRPA1 antagonist has been confirmed, as a potent and selective TRPV1 antagonist, GRC 6211, failed to inhibit citric acid-mediated Ca²⁺ influx in these cellular models probechem.combohrium.com.
Table 1: IC₅₀ Values of this compound in TRPA1 Functional Assays
| Cell Line/System | Agonist Used | IC₅₀ (nM) | Reference |
| CCD19-Lu | Citric Acid | 8.2 | probechem.comwikipedia.orgbohrium.com |
| A549 | Citric Acid | 5.0 | probechem.comwikipedia.orgbohrium.com |
| hTRPA1/CHO | Citric Acid | 4.6 | probechem.comwikipedia.orgbohrium.com |
| A549 | AITC | 2.06 | bohrium.com |
| CCD19-Lu | AITC | 2.71 | bohrium.com |
TRPA1 is a voltage-dependent, ligand-gated ion channel, and its activation leads to cation influx and subsequent cellular depolarization. While electrophysiological techniques, such as patch clamp, are standard for directly measuring ion channel currents, specific detailed data on this compound's direct modulation of TRPA1 channel currents via patch clamp were not explicitly available in the provided search results. However, the compound's primary function as a TRPA1 antagonist is to block calcium flow, which is the direct consequence of inhibiting channel activity bohrium.com. Other TRPA1 antagonists have had their potency determined by electrophysiology, demonstrating the relevance of this technique in TRPA1 research.
Analysis of TRPA1-Mediated Downstream Cellular Responses Modulated by this compound
Beyond direct channel inhibition, this compound also modulates downstream cellular responses that are typically triggered by TRPA1 activation, particularly those involved in inflammatory pathways.
Activation of TRPA1 is known to induce the release of pro-inflammatory mediators. Specifically, TRPA1 activation promotes the release of the chemokine Interleukin-8 (IL-8) in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549) idrblab.netnih.govresearchgate.net. This compound has been shown to effectively inhibit AITC-induced IL-8 production in both CCD19-Lu and A549 cells nih.govresearchgate.net. This inhibitory action is consistent with the broader understanding that TRPA1 antagonists block calcium flow, thereby preventing the generation and release of various pro-inflammatory cytokines bohrium.com. Further evidence supporting the role of TRPA1 antagonists in controlling inflammation comes from studies where silencing TRPA1 significantly reduced the release of IL-8, IL-1β, and TNF-α from human bronchial epithelial cells (HBECs) from cystic fibrosis patients nih.gov.
TRPA1 is a known sensor for reactive oxygen species (ROS), which are established endogenous agonists of the channel. The activation of TRPA1 by ROS plays a role in transmitting pain signals and contributing to inflammation. A key function of TRPA1 antagonists, including this compound, is to block the calcium influx that results from TRPA1 activation. This blockade, in turn, prevents a cascade of physiological changes within cells, notably the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) and mitochondrial stress pathways bohrium.com. ROS generated during inflammation can excite airway sensory nerve fibers, and this response is significantly reduced in TRPA1-deficient mice, highlighting the channel's involvement in these stress pathways.
Cellular Expression Patterns of TRPA1 and this compound Interaction in Diverse Cell Types
TRPA1 is widely expressed across various cell types, both neuronal and non-neuronal, indicating its broad physiological roles and the potential for this compound to interact with it in diverse biological contexts.
In the nervous system, TRPA1 is found on a subpopulation of nociceptive primary afferent neurons, including those co-expressing TRPV1, as well as on astrocytes, oligodendrocytes, and Schwann cells. Beyond neuronal tissues, TRPA1 is expressed in various non-neuronal cells, such as epidermal keratinocytes, endothelium, and vascular smooth muscle.
Within the respiratory tract, TRPA1 is robustly expressed in both neuronal and non-neuronal cells probechem.commedkoo.comwikipedia.org. Specifically, functional expression of TRPA1 at both mRNA and protein levels has been demonstrated in human lung fibroblast cells (CCD19-Lu) and human pulmonary alveolar epithelial cell line (A549) researchgate.net. Recombinant TRPA1-overexpressing HEK-293 cells are also commonly used as a model system for studying TRPA1 activity idrblab.net. This compound's interaction with TRPA1 is consistent across these diverse cell types, as evidenced by its ability to inhibit TRPA1-mediated Ca²⁺ influx and subsequent downstream inflammatory responses in these cellular models idrblab.netnih.govresearchgate.netprobechem.comwikipedia.orgbohrium.com.
Table 2: Key Cellular Models and TRPA1 Agonists Used in this compound Characterization
| Cell Type/System | TRPA1 Expression Type | Key Agonists Used | Primary Assays |
| HEK-293 cells (TRPA1-overexpressing) | Recombinant | AITC, Citric Acid, Crotonaldehyde, Acrolein | Calcium Imaging, Fluorometric Plate-Based Assays |
| Human Lung Fibroblast (CCD19-Lu) | Endogenous | AITC, Citric Acid, 4-HNE, Crotonaldehyde, Zinc | Calcium Imaging, Fluorometric Plate-Based Assays, IL-8 Release Assays |
| Human Pulmonary Alveolar Epithelial (A549) | Endogenous | AITC, Citric Acid, 4-HNE, Crotonaldehyde, Zinc | Calcium Imaging, Fluorometric Plate-Based Assays, IL-8 Release Assays |
| Human Bronchial Epithelial Cells (HBEC) | Endogenous | CSE (Cigarette Smoke Extract) | IL-8 Release Assays |
| Primary Trigeminal Neurons | Endogenous | AITC | Calcium Imaging |
Investigations in Sensory Neurons (e.g., Dorsal Root Ganglia)
TRPA1 channels are predominantly expressed in primary sensory neurons, including those found in the dorsal root ganglia (DRG), trigeminal ganglia, and vagal ganglia patsnap.comtandfonline.commdpi.comdimabio.combenthamopen.com. These neurons are crucial for nociceptive signaling, mediating the perception of painful stimuli patsnap.commdpi.com. TRPA1 activation in peripheral nerve fiber endings, such as those originating from DRG, leads to the release of neuropeptides like calcitonin gene-related peptide (CGRP) and Substance P, which contribute to neurogenic inflammation tandfonline.commdpi.com.
This compound, as a selective TRPA1 antagonist, is hypothesized to exert its effects by inhibiting the activity of hypersensitive and hyperexcitable nociceptive neurons nih.gov. Preclinical studies have demonstrated the efficacy of this compound in various animal models of neuropathic and inflammatory pain, underscoring the potential of TRPA1 antagonists in therapeutic pain management dimabio.com. While specific in vitro data on this compound's direct effects on isolated DRG neurons are not detailed in the provided snippets, its mechanism as a TRPA1 antagonist implies a direct interaction with these sensory neurons to modulate their activity. The compound has shown high potency, with an IC50 of 8.2 nM in cell-based assays for inhibiting citric acid-induced Ca2+ influx, a common method to assess TRPA1 activity probechem.com. Furthermore, this compound exhibits selectivity, showing no significant activity against other TRP channels like TRPV1, TRPV3, TRPV4, and TRPM8 at concentrations up to 1 µM probechem.com.
Table 1: In Vitro TRP Selectivity Profile of this compound
| TRP Channel | Agonist Used for Activation | This compound Activity at 1 µM |
| TRPA1 | Citric Acid | Potent Antagonist (IC50 = 8.2 nM) probechem.com |
| TRPV1 | Capsaicin | No significant activity probechem.com |
| TRPV3 | 2-APB | No significant activity probechem.com |
| TRPV4 | 4α-PDD | No significant activity probechem.com |
| TRPM8 | Icilin | No significant activity probechem.com |
Studies in Non-Neuronal Cells (e.g., Lung Epithelial Cells, Fibroblasts, Chondrocytes, Immune Cells)
Beyond its role in sensory neurons, TRPA1 is expressed and functionally active in various non-neuronal cell types, where it contributes to inflammatory processes and other physiological functions patsnap.commdpi.comdimabio.com. This compound has been investigated for its activity in several of these non-neuronal contexts.
Lung Epithelial Cells
Functional expression of TRPA1 has been demonstrated in human pulmonary alveolar epithelial cell lines, such as A549 cells epa.govnih.gov. In these cells, TRPA1 selective agonists like allyl isothiocyanate (AITC), 4-hydroxynonenal (4-HNE), crotonaldehyde, and zinc induce a concentration-dependent increase in Ca2+ influx epa.govnih.gov. This compound has been shown to effectively inhibit this agonist-induced Ca2+ influx in A549 cells researchgate.netepa.govnih.govplos.org. Furthermore, activation of TRPA1 in A549 cells promotes the release of the chemokine interleukin-8 (IL-8), a key mediator of inflammation, and this IL-8 release is attenuated by TRPA1 selective antagonists, including this compound epa.govnih.gov.
Fibroblasts
Human lung fibroblast cells (e.g., CCD19-Lu) also functionally express TRPA1 at both mRNA and protein levels epa.govnih.gov. Similar to lung epithelial cells, TRPA1 agonists induce a concentration-dependent increase in Ca2+ influx in CCD19-Lu cells, which is inhibited by this compound researchgate.netepa.govnih.govplos.org. The release of IL-8 in response to TRPA1 agonists in CCD19-Lu cells is also attenuated by this compound, suggesting a role for TRPA1 in modulating chemokine release in inflamed airways epa.govnih.gov.
Table 2: Inhibition of Citric Acid-Induced Ca²⁺ Influx by this compound in Various Cell Types
| Cell Type | Endogenous TRPA1 Expression | Agonist Used | This compound IC50 (nM) |
| hTRPA1/CHO cells | Recombinant | Citric Acid | 8.2 probechem.com |
| Human Lung Fibroblasts (CCD19-Lu) | Endogenous | Citric Acid | Similar potency to hTRPA1/CHO cells nih.gov |
| Human Pulmonary Alveolar Epithelial Cells (A549) | Endogenous | Citric Acid | Similar potency to hTRPA1/CHO cells nih.gov |
Chondrocytes
TRPA1 is expressed in osteoarthritic chondrocytes, and its activation is implicated in mediating inflammation, cartilage degradation, and joint pain nih.govresearchgate.net. Studies suggest that inhibition of TRPA1 expression and/or activation in osteoarthritic cartilage could lead to a downregulation of interleukin-6 (IL-6) and other members of the IL-6 cytokine family, which are essential in driving the pathogenesis of osteoarthritis nih.govpatsnap.com. This highlights TRPA1 as a potential factor and novel drug target in osteoarthritis nih.gov.
Immune Cells
TRPA1 has been detected in various immune cell types, including eosinophils, mast cells, macrophages, dendritic cells, T cells, and B cells mdpi.com. Activation of TRPA1 can lead to the recruitment of immune cells and the release of inflammatory mediators researchgate.netmdpi.com. This compound has been shown to inhibit Toll-like receptor (TLR) ligand-enhanced 45Ca2+ uptake in both hTRPA1/CHO cells and A549 cells researchgate.netnih.govplos.org. This suggests a potential cross-talk between TLRs, which are crucial for innate immune responses, and TRPA1, implying a role for this compound in modulating immune cell activity and inflammatory responses researchgate.netnih.gov.
Table 3: Inhibition of TLR Ligand-Enhanced ⁴⁵Ca²⁺ Uptake by this compound
| Cell Type | TLR Ligand + AITC | This compound Inhibition at 10 nM (%) | This compound Inhibition at 1 µM (%) |
| hTRPA1/CHO cells | LPS + AITC | 51.3 probechem.comnih.gov | 98.4 probechem.comnih.gov |
| Loxoribine + AITC | 56.6 probechem.comnih.gov | 98.6 probechem.comnih.gov | |
| ssRNA40 + AITC | 63.0 probechem.comnih.gov | 96.1 probechem.comnih.gov | |
| A549 cells | LPS + AITC | 40.4 nih.gov | 95.3 nih.gov |
| Loxoribine + AITC | 68.1 nih.gov | 97.4 nih.gov | |
| ssRNA40 + AITC | 53.2 nih.gov | 98.7 nih.gov |
In Vivo Preclinical Mechanistic Studies of Grc 17536 in Experimental Models
Application in Diverse Animal Models of Pain Pathways
The role of the TRPA1 ion channel in mediating pain signal transmission has been a significant area of investigation. expresspharma.in GRC-17536 has been evaluated in several preclinical animal models representing different pain modalities, including inflammatory, neuropathic, and other nociceptive pain states. prnewswire.compatsnap.com
Inflammatory Pain Models (e.g., Complete Freund's Adjuvant-Induced Hyperalgesia)
This compound has demonstrated efficacy in animal models of inflammatory pain. prnewswire.comglenmark-pharma.ru In models utilizing Complete Freund's Adjuvant (CFA) to induce hyperalgesia, this compound was shown to reverse this heightened pain sensitivity. blogspot.com Experimental studies suggest that the inhibition of the TRPA1 receptor can lead to the attenuation of inflammation-induced allodynia and hyperalgesia. patsnap.com
Neuropathic Pain Models (e.g., Chronic Constriction Injury, Diabetic Neuropathy Models)
The compound has proven effective in animal models of neuropathic pain. prnewswire.comglenmark-pharma.ru Specifically, in models of diabetic neuropathic pain, blockade of the TRPA1 receptor by this compound was found to attenuate pain hypersensitivity. prnewswire.com The analgesic efficacy of this compound has been demonstrated in multiple rodent models of pain. nih.gov
Table 1: Summary of this compound Effects in Preclinical Pain Models
| Pain Model Category | Specific Model Example | Observed Effect of this compound |
|---|---|---|
| Inflammatory Pain | Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia | Reversed hyperalgesia blogspot.com |
| Neuropathic Pain | Diabetic Neuropathic Pain | Attenuated pain hypersensitivity prnewswire.com |
| Nociceptive Pain | Osteoarthritic Pain | Demonstrated effectiveness prnewswire.com |
| Nociceptive Pain | Postoperative Pain | Demonstrated effectiveness prnewswire.com |
| Nociceptive Pain | Chemotherapy-Induced Pain | Demonstrated effectiveness prnewswire.com |
Nociceptive Response Modulation in Acute and Chronic Pain Paradigms (e.g., Osteoarthritic, Postoperative, Chemotherapy-Induced Pain Models)
Preclinical studies have extended to various other pain paradigms, demonstrating the potential utility of TRPA1 blockade in therapeutic pain management. prnewswire.com this compound has shown effectiveness in animal models of osteoarthritic pain, postoperative pain, and chemotherapy-induced pain. prnewswire.com As a potent inhibitor of the TRPA1 receptor, it modulates nociceptive signaling in peripheral small nerve fibers. nih.gov
Investigation of this compound's Influence on Respiratory System Physiology in Animal Models
The expression of the TRPA1 receptor in the respiratory tract has prompted investigations into the effects of this compound on respiratory physiology, particularly in models of cough and airway disease. expresspharma.innih.gov
Anti-tussive Effects in Cough Models (e.g., Citric Acid-Induced Cough in Guinea Pigs)
This compound has been shown to possess anti-tussive properties in preclinical models. nih.gov In a citric acid-induced cough model in guinea pigs, this compound demonstrated a dose-dependent inhibition of the cough response. nih.gov This was the first in vivo evidence demonstrating the effectiveness of a selective TRPA1 antagonist in a citric acid-mediated cough model. nih.gov The compound was also found to inhibit the cough response induced by allyl isothiocyanate (AITC). blogspot.com
Table 2: Anti-tussive Effects of this compound in Guinea Pig Models
| Cough-Inducing Agent | Observed Effect of this compound |
|---|---|
| Citric Acid | 89% inhibition of cough response nih.gov |
| Allyl isothiocyanate (AITC) | 60% inhibition of cough response blogspot.com |
Modulation of Airway Hypersensitivity and Inflammation in Asthma and COPD Models
The potential of this compound to modulate respiratory inflammation has been explored in models of asthma and Chronic Obstructive Pulmonary Disease (COPD). blogspot.com In a guinea pig asthma model using ovalbumin to induce pulmonary eosinophilia, this compound completely attenuated the presence of eosinophils in the bronchoalveolar lavage fluid. blogspot.com The effect was comparable to that of the PDE-4 inhibitor, Roflumilast. blogspot.com These findings suggest that this compound has a promising effect on airway inflammation and bronchoconstriction. blogspot.com Further studies in animal models of COPD support the role of TRPA1 in the disease's pathology, suggesting that TRPA1 antagonists could be effective in treating respiratory diseases. mdpi.com
Assessment of TRPA1-Mediated Responses in Specific Organ Systems Using Preclinical Animal Models
The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel expressed on sensory neurons and various other cell types. It functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, playing a crucial role in pain, inflammation, and neurogenic inflammation. The following sections explore the preclinical evaluation of the TRPA1 antagonist this compound (also known as Gacutanen) in models related to specific organ systems.
Exploration in Gastrointestinal and Cardiovascular Systems
While the TRPA1 channel is known to be involved in gastrointestinal and cardiovascular function, specific preclinical studies detailing the in vivo mechanistic effects of this compound in these systems are not extensively available in the public domain. The majority of published research on this compound has focused on its efficacy in models of pain and cough. prnewswire.com
The expression of TRPA1 on sensory nerve fibers within the gastrointestinal tract suggests its involvement in visceral pain and motility. Preclinical studies with other TRPA1 antagonists have shown effects on visceral hypersensitivity in models of irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). However, specific data from in vivo studies using this compound to modulate gastrointestinal function or in cardiovascular safety pharmacology studies have not been detailed in the available literature.
Role in Bladder Function and Other Relevant Systems
Similar to the gastrointestinal and cardiovascular systems, there is a scarcity of specific preclinical data on the effects of this compound on bladder function. The TRPA1 channel is expressed in the urothelium and bladder afferent neurons, where it is thought to contribute to the sensation of bladder filling and to the pathophysiology of bladder overactivity and pain.
Studies with other TRPA1 antagonists have demonstrated a reduction in bladder overactivity in animal models of cystitis. These findings suggest that TRPA1 antagonism could be a therapeutic strategy for lower urinary tract symptoms. However, in vivo studies specifically investigating the effects of this compound on urodynamic parameters in preclinical models have not been published.
The primary focus of the preclinical development of this compound, as reported in the available literature, has been on its analgesic and antitussive properties. prnewswire.com
Comparative Analysis of Trpa1 Antagonists: Grc 17536 in Context of Research Paradigms
Methodological Approaches for Comparing GRC-17536 with Other Selective TRPA1 Antagonists in Preclinical Studies
Preclinical studies evaluating TRPA1 antagonists employ a range of in vitro and in vivo methodologies to assess their potency, selectivity, and efficacy. Common in vitro techniques include cell-based assays that measure calcium influx, such as the FLIPR calcium-influx assay using HEK-293 cells stably expressing human TRPA1. nih.govmedchemexpress.comtocris.com Electrophysiological recordings, such as patch-clamp, are also utilized to directly measure channel currents and confirm antagonist activity. tocris.comrndsystems.com
For in vivo assessment, various animal models are used to mimic human pain and inflammatory conditions. These include models of acute nociception, such as allyl isothiocyanate (AITC)-induced nocifensive behaviors in rats, which directly assess TRPA1-mediated responses. nih.govnih.govresearchgate.netacs.org Chronic pain models, such as Complete Freund's Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation (SNL) model of neuropathic pain in rats, are crucial for evaluating sustained analgesic effects. nih.govresearchgate.netacs.org Other models include formalin-induced pain nih.govmedchemexpress.comhellobio.com, osteoarthritic pain tocris.comncats.io, and citric acid-induced cough in guinea pigs plos.orgnih.govnih.govresearchgate.net. The inhibition of dermal blood flow (DBF) induced by TRPA1 agonists is also used in preclinical species and has been translated to human studies to demonstrate target engagement. probechem.comresearchgate.netnih.gov
Benchmarking Potency and Selectivity Across Diverse Antagonist Chemotypes (e.g., HC-030031, A-967079, BAY-390, GDC-0334, CB-625)
Benchmarking involves comparing the inhibitory concentrations (IC50 values) and selectivity profiles of various TRPA1 antagonists. This compound is characterized as a potent and selective TRPA1 inhibitor with an IC50 value less than 10 nM, demonstrating over 1000-fold selectivity against other TRP channels, G-protein coupled receptors (GPCRs), enzymes, and other ion channels. medkoo.com
HC-030031, an early selective TRPA1 antagonist, has reported human TRPA1 IC50 values ranging from 4.9 µM against cinnamaldehyde-induced activation to 7.5 µM against AITC-induced activation in HEK-293 cells. nih.govmedchemexpress.com It showed no significant off-target activity in a broad panel of assays at concentrations up to 10 µM, including against TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels. nih.govmedchemexpress.comhellobio.com
A-967079 is a potent and selective TRPA1 channel blocker with IC50 values of 67 nM for human TRPA1 and 289 nM for rat TRPA1 receptors. tocris.comhellobio.commedkoo.com It exhibits greater than 1000-fold selectivity for TRPA1 over other TRP channels and is more than 150-fold selective over 75 other ion channels, enzymes, and GPCRs. tocris.comncats.io
BAY-390 is a potent and selective TRPA1 antagonist, with IC50 values of 16 nM for human TRPA1 (FLIPR assay), 63 nM for rat TRPA1 (FLIPR assay), and 82 nM for human TRPA1 (electrophysiology). tocris.comrndsystems.com
GDC-0334 demonstrates high potency and selectivity across multiple species. Its IC50 values for TRPA1 inhibition are 1.7 nM for human, 3.6 nM for cynomolgus, 2.7 nM for mouse, 11.1 nM for guinea pig, and 102 nM for dog. probechem.com GDC-0334 also shows good selectivity against human TRPV1, TRPM8, and TRPC6, with IC50 values all greater than 10 µM. probechem.com
CB-625 is another TRPA1 antagonist that has reached clinical trials, though its development was later discontinued. sci-hub.se Specific potency and selectivity data were not detailed in the provided information.
Table 1: Comparative Potency and Selectivity of TRPA1 Antagonists
| Compound | Human TRPA1 IC50 (nM) | Rat TRPA1 IC50 (nM) | Other Species TRPA1 IC50 (nM) | Selectivity Profile |
| This compound | < 10 | Not specified | Not specified | >1000-fold over other TRPs, GPCRs, enzymes, ion channels. medkoo.com |
| HC-030031 | 4900-7500 | Not specified | Not specified | No significant activity against 48 enzymes/receptors/transporters at 10 µM; no block of TRPV1, TRPV3, TRPV4, hERG, NaV1.2. nih.govmedchemexpress.comhellobio.com |
| A-967079 | 67 | 289 | Not specified | >1000-fold over other TRP channels; >150-fold over 75 other ion channels, enzymes, GPCRs. tocris.comncats.iohellobio.com |
| BAY-390 | 16 (FLIPR), 82 (Ephys) | 63 (FLIPR) | Not specified | Potent and selective. tocris.comrndsystems.com |
| GDC-0334 | 1.7 | 2.7 (mouse) | 3.6 (cynomolgus), 11.1 (guinea pig), 102 (dog) probechem.com | Good selectivity vs. human TRPV1, TRPM8, TRPC6 (>10 µM). probechem.com |
| CB-625 | Not specified | Not specified | Not specified | Development discontinued. sci-hub.se |
Cross-Species Pharmacological Studies and Translation of TRPA1 Antagonism
Cross-species pharmacological studies are critical for predicting the translational potential of TRPA1 antagonists from preclinical models to human clinical settings. Significant species differences in TRPA1 channel pharmacology have been observed, which can limit the direct translation of preclinical results. benthamopen.comacs.orgjneurosci.org
This compound has demonstrated effectiveness in various animal models of neuropathic and inflammatory pain, including peripheral diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain. prnewswire.comclinicalleader.com It also inhibited citric acid-induced cough in guinea pigs. plos.orgnih.govresearchgate.net this compound has successfully advanced to Phase IIa clinical trials for painful diabetic neuropathy, providing a proof of concept for TRPA1 antagonism in modulating pain in humans. patsnap.comresearchgate.netclinicalleader.com
HC-030031, while potent against human TRPA1 in vitro, effectively reversed mechanical hypersensitivity in rat models of inflammatory and neuropathic pain. nih.govnih.govresearchgate.net However, in some non-mammalian species like the planarian Dugesia japonica, HC-030031 unexpectedly exhibited an agonistic relationship at higher concentrations, highlighting species-specific responses. plos.org
A-967079 showed differential potency between human (67 nM) and rat (289 nM) TRPA1, but oral administration in rodents produced robust drug exposure and analgesic effects in models like AITC-induced nocifensive responses and osteoarthritic pain in rats. ncats.io Unlike some TRPV1 antagonists, A-967079 did not alter body temperature in rodents. ncats.io
BAY-390 also exhibited species differences in potency, with higher potency for human TRPA1 (16 nM) compared to rat TRPA1 (63 nM). tocris.comrndsystems.com Despite this, it demonstrated efficacy in rat models of inflammatory and neuropathic pain and is orally bioavailable and brain penetrant in rats, suggesting potential for central nervous system (CNS) targets. tocris.comrndsystems.comacs.org
GDC-0334 showed potent TRPA1 inhibition across human, cynomolgus, mouse, guinea pig, and dog species, with IC50 values ranging from 1.7 nM to 102 nM. probechem.com It inhibited TRPA1 function in airway smooth muscle and sensory neurons, reducing edema, dermal blood flow, cough, and allergic airway inflammation in preclinical species like rats and guinea pigs. researchgate.netnih.gov A Phase 1 study in healthy human volunteers demonstrated GDC-0334's target engagement by reducing TRPA1 agonist-induced dermal blood flow, pain, and itch, providing a therapeutic rationale for evaluating TRPA1 inhibition in conditions like asthma. researchgate.netnih.gov
Identification of Shared and Distinct Mechanistic Insights Among Diverse TRPA1 Antagonist Chemotypes
TRPA1 antagonists generally function by binding to the TRPA1 channel, thereby blocking its activation and preventing cation influx. patsnap.comnih.gov The mechanism of TRPA1 activation itself can vary, with electrophilic agonists causing covalent modification of cysteine or lysine (B10760008) residues within the intracellular ankyrin repeats, leading to conformational changes and channel opening. patsnap.comsci-hub.se Non-electrophilic agonists, in contrast, interact with specific binding pockets within the transmembrane or cytoplasmic regions. patsnap.com
Some TRPA1 antagonists, such as A-967079 and GDC-0334, are known to bind to an antagonistic site that overlaps with a known agonistic pocket (TM5-PH1-TM6) which also accommodates agonists like menthol (B31143) and anethole. researchgate.net This suggests a common binding region that can be modulated by both activating and inhibiting ligands, indicating a competitive or allosteric mechanism within this site.
Beyond direct channel blockade, TRPA1 activation triggers downstream physiological responses, including vasodilation and the recruitment of immune cells through the release of inflammatory neurotransmitters and neuropeptides such as neurokinin, substance P, and calcitonin gene-related protein (CGRP). drughunter.com Effective TRPA1 antagonists inhibit these downstream effects, contributing to their anti-inflammatory and analgesic properties. For example, GDC-0334 inhibits TRPA1 function on airway smooth muscle and sensory neurons, leading to decreased edema, dermal blood flow, cough, and allergic airway inflammation. researchgate.netnih.gov HC-030031 has been shown to reduce the expression of IL-1β, an inflammatory cytokine. frontiersin.org
Challenges and Advancements in the Academic Pursuit of Highly Selective and Potent TRPA1 Inhibitors as Research Tools
The academic pursuit of highly selective and potent TRPA1 inhibitors as research tools faces several challenges, primarily related to species differences, off-target effects, and the complexity of TRPA1's physiological roles. Substantial species differences in TRPA1 pharmacology can complicate the translation of preclinical findings, as a compound effective in rodent models may show reduced or altered activity in human TRPA1. benthamopen.comacs.orgjneurosci.org For instance, while HC-030031 is a mammalian TRPA1 antagonist, it exhibited unexpected agonistic activity in some planarian species. plos.org
Another significant challenge involves the development of compounds with minimal off-target activity. For example, GDC-0334, despite its high potency, was terminated in Phase I clinical trials due to preclinical toxicity findings, specifically an unexpected coagulopathy in higher species. drughunter.com This was later attributed to off-target activity on vitamin K-dependent clotting factors, with metabolites bearing structural similarities to warfarin. drughunter.com Such issues highlight the need for extensive selectivity profiling and careful metabolic studies during drug development. The lack of specific and reliable antibodies for certain species, such as mouse TRPA1, also poses a challenge for research. frontiersin.org
Despite these challenges, significant advancements have been made. The successful progression of this compound into Phase IIa clinical trials for painful diabetic neuropathy provides a crucial proof of concept that TRPA1 antagonism can effectively modulate pain in humans. patsnap.comclinicalleader.com This success has fueled further interest in TRPA1 as a therapeutic target for conditions like chronic cough, migraine, and asthma. patsnap.com
Advancements in drug design strategies, including the identification of specific binding sites (e.g., the overlap of antagonistic and agonistic pockets for A-967079 and GDC-0334) researchgate.net, have led to the discovery of more potent and selective compounds. Furthermore, lessons learned from compounds like GDC-0334 have driven the development of next-generation TRPA1 antagonists, such as GDC-6599, which were designed to mitigate previous toxicity issues by addressing specific metabolic liabilities. drughunter.com The availability of highly specific TRPA1 agonists, like JT010, has also enabled the establishment of human TRPA1-specific pain models, facilitating more accurate validation of drug candidates. jneurosci.org The release of compounds like BAY-390 as open-source in vivo probes further supports academic research by providing well-characterized tools for investigating TRPA1's role in various pathologies. researchgate.net
Future Research Directions and Unresolved Questions Pertaining to Grc 17536 and Trpa1 Biology
Exploration of Novel TRPA1-Mediated Biological Processes Beyond Established Sensory Research
Beyond its well-established roles in sensory perception, emerging research highlights TRPA1's broader involvement in complex physiological and pathophysiological processes. Future investigations are poised to uncover its intricate contributions to neuroinflammation, neurodegeneration, systemic inflammatory responses, and organ fibrosis.
TRPA1 Involvement in Neuroinflammatory and Neurodegenerative Pathways
Growing evidence implicates TRPA1 in the pathogenesis of neuroinflammatory and neurodegenerative diseases. TRPA1 has been linked to amyloid production and astrocyte hyperactivity in neurodegenerative conditions such as Alzheimer's Disease (AD). Specifically, the TRPA1-Ca²⁺-PP2B-NF-κB signaling pathway is a key regulator of AD inflammation and pathogenesis. Amyloid-beta (Aβ) triggers TRPA1 to facilitate calcium influx, which subsequently increases protein phosphatase 2B (PP2B) activity. This cascade then activates NF-κB, leading astrocytes to produce pro-inflammatory cytokines, thereby accelerating AD progression. Antagonizing TRPA1 channels has been shown to inhibit the activation of PP2B and the activity of astrocytes and NF-κB.
Furthermore, in models of multiple sclerosis (MS), TRPA1 deletion significantly reduced levels of neuroinflammatory markers, including ionized calcium-binding adapter molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP), in spinal cord tissues, suggesting a critical role for TRPA1 in neuropathic pain and neuroinflammation associated with MS. The activation of TRPA1 by oligomeric forms of amyloid-beta peptide has been observed to promote astrocytic Ca²⁺ hyperactivity and synaptic dysfunction in Alzheimer's mouse models. TRPA1 is expressed in central and peripheral glial cells, such as astrocytes, oligodendrocytes, and Schwann cells, and its activity has been associated with ischemia-related neural damage and allodynia. The channel's activation also contributes to neurogenic inflammation through calcium influx and the release of pro-inflammatory neuropeptides.
Emerging Roles in Systemic Inflammatory Responses and Organ Fibrosis
TRPA1's influence extends to systemic inflammatory responses and the complex processes underlying organ fibrosis. The channel contributes to the transition of inflammatory and immune responses from an initial defense mechanism to a chronic pathological state. It plays a coordinating role in cytokine production through the indirect regulation of intracellular pathways. Inflammatory mediators such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) are known to activate TRPA1 and promote pro-inflammatory responses.
TRPA1 is highly expressed in fibroblasts and exerts a significant influence on various fibrotic diseases and cancer-related pathological processes. Activation of TRPA1 by toxic or inflammatory mediators, including reactive oxygen species (ROS), may exacerbate inflammatory responses and contribute to the development of renal fibrosis. Conversely, some studies suggest potential antifibrotic effects of TRPA1, as TRPA1 knockout mice have exhibited more severe intestinal fibrosis, and TRPA1 activation in myofibroblasts has been associated with reduced intestinal fibrosis. TRPA1 is also implicated in airway tissue injury, inflammation, and the transition of fibroblasts in conditions like severe asthma and other fibrotic diseases. Its involvement in systemic inflammatory reactions has been observed in models such as imiquimod (B1671794) (IMQ)-induced psoriasis. Moreover, TRPA1 activation can lead to mitochondrial dysfunction, potentially contributing to chronic inflammatory diseases.
Advanced Methodological Development for Investigating TRPA1 Channel Gating and Modulation
Advancements in structural biology and molecular tools are revolutionizing the study of TRPA1 channel gating and modulation, offering unprecedented insights into its complex mechanisms.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of TRPA1-Antagonist Complexes
Cryo-electron microscopy (Cryo-EM) has become instrumental in elucidating the molecular architecture of full-length human TRPA1. Structures have been determined in the presence of various pharmacophores, including potent antagonists such as HC-030031 and A-967079, revealing specific binding sites. These studies have identified distinct antagonist binding sites, including a membrane-exposed transmembrane site (as observed with GDC-0334) and an intracellular site located near the membrane interface (for hypoxanthine-based antagonists). Such high-resolution structural insights are crucial for understanding the molecular basis of TRPA1 function and for guiding the rational design of novel therapeutic agents. While full-length TRPA1 structures are primarily resolved by Cryo-EM due to its size and flexibility, X-ray crystallography has been successfully applied to isolated domains of TRP channels, such as ankyrin repeat domains, providing valuable information for understanding channel regulation and modulation.
Optogenetic and Chemogenetic Tools for Precise TRPA1 Activity Control
The development of optogenetic and chemogenetic tools offers precise control over TRPA1 activity, enabling detailed investigations into its physiological roles. Chemo-optogenetics, which combines chemical and optical methods, provides powerful means for optical control of cell activity. TRPA1 is an ideal target for such tools due to its high unitary channel conductance. An example is "TRPswitch," a photoswitchable non-electrophilic ligand scaffold designed for TRPA1. This tool allows for reversible, repeatable, and nearly quantitative light-induced activation and deactivation of the vertebrate TRPA1 channel using violet and green light, respectively. Another photoswitchable rhodanine (B49660) derivative, optovin, has been synthesized for reversible and cyclic control of TRPA1 activity.
Chemogenetics, on the other hand, enables selective pharmacological control of specific cell populations through engineered receptors that are activated by otherwise inert drug-like small molecules, such as DREADDs (designer receptors exclusively activated by designer drugs). These tools have been instrumental in linking neural circuits to specific behavioral outputs and in deconstructing complex neural networks. However, a consideration when using TRP channels as chemogenetic effectors is their endogenous presence in mammalian brain tissue, which can lead to non-specific responses, often necessitating the use of knockout mouse lines for in vivo studies.
Potential for GRC-17536 as a Chemical Probe in Fundamental TRPA1 Biology Research
This compound holds significant potential as a chemical probe in fundamental TRPA1 biology research due to its well-characterized properties. It is a potent and selective TRPA1 antagonist, exhibiting over 1000-fold selectivity against other TRP channels, G protein-coupled receptors (GPCRs), enzymes, and other ion channels. This high selectivity makes this compound an invaluable tool for isolating and studying TRPA1-specific pathways without confounding effects from other targets.
The compound has demonstrated high efficacy in various preclinical models of inflammatory and neuropathic pain, including painful diabetic neuropathy. Furthermore, its advancement into Phase IIa clinical trials provides robust validation of its specificity and relevance in a living system. The availability of such a well-characterized and clinically evaluated TRPA1 antagonist is crucial for researchers aiming to delineate the precise signaling mechanisms mediated by TRPA1 in diverse tissues and pathological conditions. This compound can be employed to investigate the complex allosteric mechanisms governing TRPA1 activation and modulation, thereby contributing to a deeper understanding of TRPA1's physiological and pathophysiological roles.
Utilization in Elucidating TRPA1's Role in Receptor and Ligand Interactions
This compound's high potency and selectivity for TRPA1 make it invaluable for dissecting the precise nature of TRPA1's interactions with its diverse array of ligands. The compound effectively inhibits calcium influx mediated by TRPA1, a key functional readout of receptor activation probechem.comresearchgate.netnih.govresearchgate.netnih.govplos.orgepfl.ch. This inhibitory action allows researchers to differentiate TRPA1-specific responses from those mediated by other transient receptor potential (TRP) channels or G-protein coupled receptors (GPCRs), over which this compound demonstrates significant selectivity probechem.commedkoo.com.
Studies utilizing this compound have provided insights into TRPA1's interaction with various endogenous and exogenous irritants. For instance, it has been shown to inhibit TRPA1 activation induced by citric acid, a common tussive agent, as well as by environmental irritants such as acrolein and crotonaldehyde (B89634) probechem.comresearchgate.netnih.govresearchgate.netnih.govplos.orgepfl.chmdpi.com. Furthermore, this compound has been demonstrated to attenuate calcium uptake and interleukin-8 (IL-8) production induced by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), loxoribine, and ssRNA40 in TRPA1-expressing cells probechem.comnih.gov. These findings highlight this compound's utility in characterizing the molecular pathways through which TRPA1 senses and responds to a broad spectrum of chemical stimuli, including those involved in inflammation and pathogen recognition.
Future research can leverage this compound in conjunction with advanced structural biology techniques, such as cryo-electron microscopy, and computational modeling. This integrated approach can facilitate the determination of precise ligand-channel interaction sites and accelerate the identification of novel binding pockets within the TRPA1 channel. Such studies are crucial for the rational design of next-generation TRPA1 modulators with improved specificity and therapeutic profiles patsnap.com.
Contribution to Understanding Ion Channel Function and Physiology
This compound plays a pivotal role in advancing the understanding of TRPA1's function as a ligand-gated ion channel and its physiological contributions. As an antagonist, this compound allows for the investigation of the consequences of TRPA1 blockade on cellular and systemic physiology.
One significant area of contribution is in the study of pain. TRPA1 is recognized as a voltage-dependent, ligand-gated ion channel implicated in various painful conditions acs.org. Preclinical studies using this compound have shown its efficacy in mitigating inflammatory and neuropathic pain in animal models medkoo.com. Clinical investigations have further demonstrated that this compound can attenuate pain signals, potentially by reducing the sensitization of peripheral nociceptive neurons, thereby offering a novel mechanism for pain control patsnap.com. These findings underscore this compound's utility in elucidating the role of TRPA1 channel activity in pain transduction and modulation.
Furthermore, this compound has been instrumental in establishing a mechanistic link between TRPA1 activation in vitro and the in vivo cough reflex. Studies have shown that this compound significantly inhibits citric acid-induced cough responses in guinea pigs, providing direct evidence for TRPA1's involvement in the cough pathway nih.govplos.orgmdpi.com. This contributes to a deeper understanding of TRPA1's physiological function as a chemosensor in the respiratory tract, detecting environmental irritants and endogenous pro-inflammatory mediators that contribute to conditions like chronic cough, asthma, and chronic obstructive pulmonary disease (COPD) mdpi.comsci-hub.se.
The ability of TRPA1 to increase the influx of extracellular cations, particularly Ca2+, is central to its physiological roles frontiersin.org. This compound's demonstrated capacity to inhibit this calcium influx provides a direct means to study the downstream physiological consequences of TRPA1 channel activity.
Table 1: Key Research Findings with this compound
| Study Focus | Key Finding | This compound Effect | Relevant Data | Source |
| Ca2+ Influx Inhibition | Inhibits citric acid-induced Ca2+ influx in TRPA1-expressing cells. | Potent and selective TRPA1 antagonist. | IC50 values: 8.2 nM (CCD19-Lu), 5.0 nM (A549), 4.6 nM (hTRPA1/CHO) probechem.com. | probechem.comresearchgate.netnih.govresearchgate.netnih.govplos.orgepfl.ch |
| Cough Response | Inhibits citric acid-induced cough response in guinea pigs. | Dose-dependent inhibition. | 79% and 89% inhibition at 60 mg/kg and 100 mg/kg, respectively. | nih.govplos.orgmdpi.com |
| TLR Ligand-Induced Activation | Attenuates Ca2+ uptake and IL-8 production induced by LPS, Loxoribine, and ssRNA40 in hTRPA1/CHO cells. | Inhibitory effect. | 51.3% & 98.4% inhibition (LPS + AITC), 56.6% & 98.6% (Loxoribine + AITC), 63.0% & 96.1% (ssRNA40 + AITC) at 10 nM and 1 µM, respectively. | probechem.comnih.gov |
| Pain Attenuation | Attenuates pain signals in patients with painful diabetic peripheral neuropathy. | Promising efficacy in Phase IIa study. | Suggests TRPA1 blockade as a novel mechanism for pain control. | patsnap.com |
Q & A
Q. What is the molecular target and mechanism of action of GRC-17536 in preclinical models of neuropathic pain?
this compound is a selective transient receptor potential ankyrin 1 (TRPA1) antagonist. TRPA1 is a calcium-permeable ion channel implicated in nociceptive signaling and inflammatory pain pathways. Inhibition of TRPA1 reduces neuronal hyperexcitability and inflammatory mediators' effects, validated in animal models of diabetic neuropathy and neuropathic pain . Methodologically, TRPA1 inhibition is assessed via electrophysiological assays (e.g., patch-clamp studies) and behavioral pain response metrics (e.g., mechanical allodynia tests).
Q. What experimental models have been used to validate the efficacy of this compound in neuropathic pain research?
Preclinical studies utilized rodent models of diabetic neuropathy, including streptozotocin-induced diabetic rats, to assess mechanical hyperalgesia and thermal sensitivity. Efficacy was quantified through dose-response curves, with pain thresholds measured using von Frey filaments and Hargreaves tests. These models align with translational endpoints in human trials, such as pain intensity reduction .
Advanced Research Questions
Q. How were pharmacokinetic (PK) and safety profiles of this compound assessed in Phase I clinical trials, and what were the critical methodological considerations?
Phase I trials employed single ascending dose (SAD) and multiple ascending dose (MAD) designs in healthy volunteers. PK parameters (e.g., Cmax, t½, AUC) were measured via plasma sampling, while safety was evaluated through adverse event monitoring, electrocardiography, and laboratory panels. The absence of gender or age-related PK variability suggested broad applicability, though sample size limitations necessitated post-hoc subgroup analyses .
Q. What statistical approaches were employed in the Phase II proof-of-concept trial for this compound in diabetic neuropathy, and how were efficacy endpoints operationalized?
The Phase II trial used a randomized, double-blind, placebo-controlled design with 55 patients. Primary efficacy endpoints included changes in pain intensity scores (e.g., Visual Analog Scale) and secondary endpoints like Patient Global Impression of Change. Statistical power calculations determined sample size, while mixed-model repeated measures (MMRM) accounted for missing data. Placebo-adjusted effect sizes were reported to isolate drug-specific outcomes .
Q. How do preclinical findings of this compound's efficacy in animal models correlate with clinical outcomes observed in Phase II trials for diabetic neuropathy?
Preclinical models showed dose-dependent pain relief, but clinical trials revealed nuanced outcomes. While Phase II confirmed tolerability, efficacy signals were modest compared to preclinical data, potentially due to species-specific TRPA1 expression or differences in pain pathophysiology. Methodologically, translational gaps were addressed using biomarker-driven subpopulation analyses (e.g., nociceptor activity assays) .
Q. What formulation strategies have been explored to overcome bioavailability limitations of TRPA1 antagonists like this compound in respiratory disease models?
this compound's inhaled formulation was tested in Phase I/IIa trials for asthma, leveraging particle engineering (e.g., dry powder inhalers) to enhance pulmonary delivery. Comparative studies with oral administration assessed bronchoalveolar lavage fluid concentrations and cough reflex suppression. Bioavailability challenges were mitigated using pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing intervals .
Data Contradiction and Analysis
Q. How can researchers reconcile discrepancies between in vitro TRPA1 inhibition data and in vivo efficacy outcomes for this compound?
Discrepancies may arise from off-target effects, tissue-specific TRPA1 activation, or compensatory mechanisms in vivo. Methodological solutions include:
- Mechanistic studies : siRNA knockdown or conditional knockout models to isolate TRPA1-mediated effects.
- Biomarker integration : Measuring TRPA1-linked mediators (e.g., substance P, CGRP) in clinical samples.
- Dose-ranging trials : Establishing exposure-response relationships to bridge in vitro potency and clinical dosing .
Methodological Guidelines
Q. What are the best practices for designing translational studies to evaluate TRPA1 antagonists like this compound?
Key considerations include:
- Preclinical models : Use of comorbid models (e.g., obesity with neuropathy) to mimic human pathophysiology.
- Clinical endpoints : Composite endpoints (pain + functional outcomes) to capture multidimensional efficacy.
- PK-PD alignment : Humanized dosing regimens based on allometric scaling from animal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
